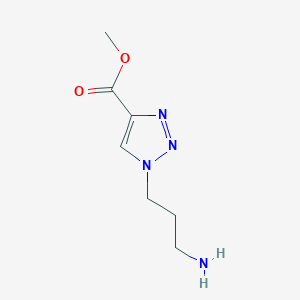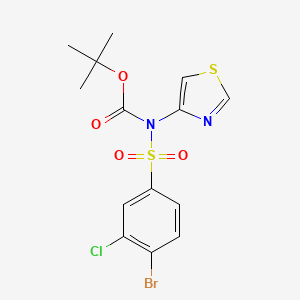
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate is a complex organic compound that combines a sulfonyl group, a thiazole ring, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the thiazole ring using sulfonyl chlorides in the presence of a base.
Attachment of the carbamate group: The final step involves the reaction of the sulfonylated thiazole with tert-butyl carbamate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-bromo-3-chlorophenyl)carbamate
- tert-Butyl (4-methylphenyl)sulfonylcarbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl ((4-bromo-3-chlorophenyl)sulfonyl)(thiazol-4-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a thiazole ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H14BrClN2O4S2 |
|---|---|
Poids moléculaire |
453.8 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-3-chlorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C14H14BrClN2O4S2/c1-14(2,3)22-13(19)18(12-7-23-8-17-12)24(20,21)9-4-5-10(15)11(16)6-9/h4-8H,1-3H3 |
Clé InChI |
JBLJKJKILJMORN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


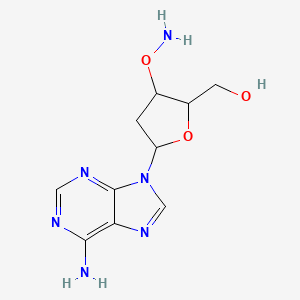
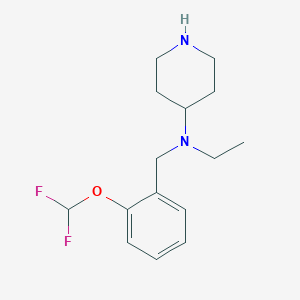
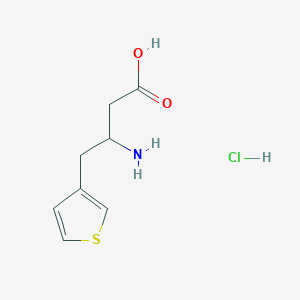
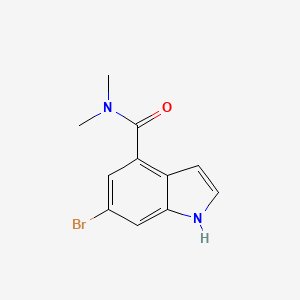
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)

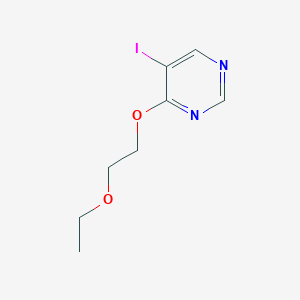
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

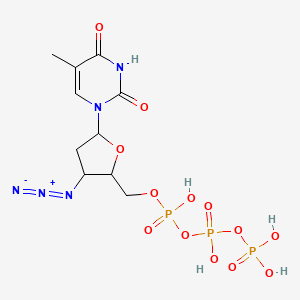
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)

